molecular formula C15H10BrFN2 B2626493 1-Bromo-4-(4-fluorophenyl)-3-isoquinolinylamine CAS No. 127999-80-8

1-Bromo-4-(4-fluorophenyl)-3-isoquinolinylamine

Cat. No. B2626493
CAS RN: 127999-80-8
M. Wt: 317.161
InChI Key: YMGDDURRPRLJCZ-UHFFFAOYSA-N
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Description

“1-Bromo-4-(4-fluorophenyl)-3-isoquinolinylamine” is a complex organic compound. It contains an isoquinoline group, which is a type of nitrogen-containing heterocycle that’s often found in various natural products and pharmaceuticals . The compound also has a bromine atom and a fluorine atom attached to different phenyl rings, which could potentially influence its reactivity and properties.


Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, compounds with similar functional groups often undergo reactions like nucleophilic aromatic substitution (where the bromine or fluorine could be replaced by a nucleophile) or metal-catalyzed cross-coupling .

Scientific Research Applications

Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase

Compounds related to 1-Bromo-4-(4-fluorophenyl)-3-isoquinolinylamine have been synthesized and evaluated for their cytotoxicity against cancer cells, specifically targeting the epidermal growth factor receptor tyrosine kinase (EGFR-TK). A series of derivatives exhibited significant cytotoxicity and selectivity against HeLa cells, suggesting potential applications as cancer therapeutics (Mphahlele, Paumo, & Choong, 2017).

Magnetic Properties of Molecular Solids

Research into novel ion-pair complexes, including those structurally related to this compound, has uncovered interesting magnetic properties. These properties include transitions from antiferromagnetic to ferromagnetic phases, indicating potential applications in materials science and magnetic storage technologies (Ni et al., 2005).

Antimycobacterial Agents

In the quest for new antimycobacterial agents, derivatives of this compound have been synthesized and tested against Mycobacterium tuberculosis. Some of these compounds displayed significant potency, outperforming standard first-line TB drugs, indicating their potential as novel antimycobacterial drugs (Muthusaravanan, Perumal, Yogeeswari, & Sriram, 2010).

Development of Fungicides

The structural manipulation of compounds akin to this compound has led to the synthesis of potential fungicides. For example, a compound exhibiting a Z configuration about its C=C double bond showed promise in agricultural applications to control fungal diseases (Chai & Liu, 2011).

Inhibitors of Influenza A Endonuclease

Derivatives of this compound have been synthesized and evaluated as inhibitors of the 2009 pandemic H1N1 influenza A endonuclease. This research provides a foundation for the development of novel antiviral drugs targeting the influenza virus (Sagong et al., 2013).

properties

IUPAC Name

1-bromo-4-(4-fluorophenyl)isoquinolin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFN2/c16-14-12-4-2-1-3-11(12)13(15(18)19-14)9-5-7-10(17)8-6-9/h1-8H,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGDDURRPRLJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N=C2Br)N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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